2-(Dimethylamino)-N'-hydroxybenzenecarboximidamide

Necrosis Inhibition Peroxynitrite Scavenging Cardioprotection

Choose this specific 2-dimethylamino substituted N-hydroxybenzamidine for its uniquely quantified dual bioactivity: inhibits peroxynitrite-induced necrosis (EC₅₀=20nM) and LSD1/KDM1A (IC₅₀=100nM). The ortho-dimethylamino group confers distinct electronic and steric properties absent in unsubstituted benzamidoxime, directly governing potency and metabolic fate. Broader library screening offers untapped SAR potential beyond these two endpoints.

Molecular Formula C9H13N3O
Molecular Weight 179.22 g/mol
CAS No. 57076-10-5
Cat. No. B1340480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dimethylamino)-N'-hydroxybenzenecarboximidamide
CAS57076-10-5
Molecular FormulaC9H13N3O
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=CC=C1C(=NO)N
InChIInChI=1S/C9H13N3O/c1-12(2)8-6-4-3-5-7(8)9(10)11-13/h3-6,13H,1-2H3,(H2,10,11)
InChIKeyBKZQKPSNIALJPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 g / 10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade 2-(Dimethylamino)-N'-hydroxybenzenecarboximidamide (CAS 57076-10-5): Quantified Potency Against Peroxynitrite-Induced Necrosis and LSD1 Demethylase


2-(Dimethylamino)-N'-hydroxybenzenecarboximidamide (CAS 57076-10-5, C₉H₁₃N₃O, MW 179.22) is a synthetic N-hydroxybenzamidine derivative featuring a 2-dimethylamino substitution on the phenyl ring [1]. This compound is structurally classified within the N-hydroxyamidine/amidoxime chemotype and has been documented in both vendor technical datasheets and bioactivity databases for two quantitatively defined activities: inhibition of peroxynitrite-induced cell necrosis (EC₅₀ = 20 nM) [2] and inhibition of lysine-specific demethylase 1 (LSD1/KDM1A) (IC₅₀ = 100 nM) [3].

Why Unsubstituted N-Hydroxybenzamidines and Alternative Amidoximes Cannot Substitute for 2-(Dimethylamino)-N'-hydroxybenzenecarboximidamide


The N-hydroxybenzamidine scaffold exhibits substitution-dependent activity profiles that preclude functional interchangeability. Unsubstituted benzamidoxime (N-hydroxybenzamidine, CAS 613-92-3) lacks the 2-dimethylamino group that confers distinct electronic and steric properties to 2-(Dimethylamino)-N'-hydroxybenzenecarboximidamide [1]. Literature on related amidoxime prodrugs demonstrates that para-substitution with hydroxy groups yields an 11-fold activity increase over unsubstituted benzamidine in factor Xa inhibition assays [2]. Furthermore, species-specific conversion of N-hydroxyamidine prodrugs to active amidines shows substantial variability in both in vitro and in vivo systems [3], indicating that substitution pattern directly governs both intrinsic activity and metabolic fate. Procurement of a generic N-hydroxybenzamidine without the specific 2-dimethylamino substitution would yield an untested entity lacking documented potency in the quantitatively defined assays associated with CAS 57076-10-5.

Quantitative Differentiation Evidence for 2-(Dimethylamino)-N'-hydroxybenzenecarboximidamide: Comparative Potency and Activity Data


Peroxynitrite-Induced Necrosis Inhibition: 20 nM EC₅₀ Establishes High Potency Baseline

2-(Dimethylamino)-N'-hydroxybenzenecarboximidamide inhibits peroxynitrite-induced cell necrosis with an EC₅₀ of 20 nM [1]. This single-digit nanomolar potency positions the compound as a high-activity reference standard for studying peroxynitrite-mediated cellular injury pathways. While the datasheet does not provide parallel comparator data for unsubstituted benzamidoxime or other N-hydroxybenzamidine analogs in this specific assay, the absolute EC₅₀ value serves as a quantitative benchmark against which any substituted analog's performance must be measured. The compound also demonstrates dose-dependent anti-inflammatory effects in multiple local inflammation models and confers cardioprotection via reduction of myocardial infarct size [1].

Necrosis Inhibition Peroxynitrite Scavenging Cardioprotection

LSD1 Demethylase Inhibition: 100 nM IC₅₀ Defines Epigenetic Modulator Activity

In biochemical assays measuring LSD1 (lysine-specific demethylase 1, KDM1A) enzyme inhibition, 2-(Dimethylamino)-N'-hydroxybenzenecarboximidamide exhibits an IC₅₀ of 100 nM under defined reaction conditions (50 mM Tris-HCl, pH 8.0, 0.1% BSA, 1 mM DTT, 2°C) [1]. A structurally distinct derivative within the same LSD1 inhibitor patent series (US10053456) demonstrates an IC₅₀ of 2.90 nM under comparable assay conditions [2], illustrating that substitution pattern dramatically modulates LSD1 inhibitory potency within this chemotype. GSK-LSD1, a well-characterized potent irreversible LSD1 inhibitor, serves as an industry benchmark though direct head-to-head comparison data with 2-(Dimethylamino)-N'-hydroxybenzenecarboximidamide is not publicly available [3].

LSD1 Inhibition Epigenetics Histone Demethylase

Class-Level Potency Context: N-Hydroxybenzamidine Scaffold Requires Ortho-Dimethylamino Substitution for Documented Dual Activity Profile

Unsubstituted N-hydroxybenzamidine (benzamidoxime, CAS 613-92-3) contains the core N-hydroxybenzamidine pharmacophore but lacks the 2-dimethylamino substituent present in 2-(Dimethylamino)-N'-hydroxybenzenecarboximidamide [1]. Published structure-activity relationship (SAR) studies on hydroxybenzamidine factor Xa inhibitors demonstrate that para-hydroxy substitution yields an 11-fold activity increase over unsubstituted benzamidine (IC₅₀ values: para-hydroxybenzamidine 3a vs. unsubstituted benzamidine 2a) [2]. Additionally, N,N′-dihydroxybenzamidine prodrug studies reveal species-dependent conversion variability of 2- to 6-fold between in vitro and in vivo systems [3]. These class-level SAR findings establish that even single-substituent modifications on the N-hydroxybenzamidine core produce quantifiable differences in biological activity and metabolic behavior, making the specific 2-dimethylamino substitution pattern of CAS 57076-10-5 non-substitutable for applications requiring its documented dual activity profile.

Structure-Activity Relationship Amidoxime Scaffold Optimization

Availability Gap: Limited Public Bioactivity Data for 2-(Dimethylamino)-N'-hydroxybenzenecarboximidamide Necessitates Procurement for Proprietary SAR Exploration

Comprehensive database searches across PubChem, ChEMBL, BindingDB, and patent repositories reveal that publicly available quantitative bioactivity data for 2-(Dimethylamino)-N'-hydroxybenzenecarboximidamide is limited to the two endpoints documented above: peroxynitrite-induced necrosis (EC₅₀ = 20 nM) [1] and LSD1 inhibition (IC₅₀ = 100 nM) [2]. No peer-reviewed primary research articles were identified that directly characterize this specific compound in head-to-head comparator studies. In contrast, the unsubstituted parent compound N-hydroxybenzamidine (CAS 613-92-3) has extensive literature documentation including its role as an amidoxime prodrug precursor, metal chelator, and synthetic building block [3]. The relative scarcity of published characterization data for the 2-dimethylamino derivative creates an opportunity for research organizations to generate proprietary SAR datasets using this compound as a differentiated scaffold starting point.

Data Scarcity Proprietary Research SAR Expansion

Validated Research Applications for 2-(Dimethylamino)-N'-hydroxybenzenecarboximidamide Based on Quantified Activity Data


Peroxynitrite-Mediated Cellular Injury Studies with Quantifiable Necrosis Inhibition Benchmark

Utilize 2-(Dimethylamino)-N'-hydroxybenzenecarboximidamide as a high-potency inhibitor (EC₅₀ = 20 nM) in cellular models of peroxynitrite-induced necrosis [1]. This compound enables dose-response characterization in ischemia-reperfusion injury, inflammation-associated oxidative damage, and cardioprotection studies. The defined EC₅₀ value serves as an internal assay control standard for batch-to-batch consistency verification and cross-experiment reproducibility assessment.

LSD1 Demethylase Inhibitor Screening and Medicinal Chemistry Optimization Programs

Employ 2-(Dimethylamino)-N'-hydroxybenzenecarboximidamide as a reference compound in LSD1 biochemical assays (IC₅₀ = 100 nM under standard conditions: 50 mM Tris-HCl, pH 8.0, 0.1% BSA, 1 mM DTT, 2°C) [1]. Patent literature indicates that structurally modified analogs within this series can achieve IC₅₀ values as low as 2.90 nM [2], establishing a clear optimization trajectory. This compound is suitable for structure-activity relationship expansion, crystallography studies with LSD1 enzyme, and cellular target engagement assays in oncology or epigenetics research contexts.

Substituent-Dependent Amidoxime Prodrug and Metabolic Activation Studies

Investigate the impact of ortho-dimethylamino substitution on N-hydroxyamidine metabolic conversion using 2-(Dimethylamino)-N'-hydroxybenzenecarboximidamide in comparative prodrug activation assays. Published studies on N,N′-dihydroxybenzamidine demonstrate that N-hydroxyamidine prodrugs undergo species-specific enzymatic reduction to active amidines via the mitochondrial benzamidoxime reducing system [1]. The 2-dimethylamino group may modulate reduction kinetics, membrane permeability, or cytochrome P450 interactions relative to unsubstituted benzamidoxime [2], making this compound a valuable tool for structure-metabolism relationship studies.

Proprietary Chemical Library Building with Under-Characterized Scaffold

Incorporate 2-(Dimethylamino)-N'-hydroxybenzenecarboximidamide into proprietary screening collections to establish first-mover SAR data. Public databases document only two quantitative activity endpoints for this compound (peroxynitrite necrosis EC₅₀ = 20 nM [1]; LSD1 IC₅₀ = 100 nM [2]), whereas the unsubstituted parent compound benzamidoxime has substantially broader literature coverage [3]. This characterization gap enables organizations to generate novel, protectable data across additional target classes including kinases, proteases, or other metalloenzymes that recognize the N-hydroxyamidine pharmacophore.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Dimethylamino)-N'-hydroxybenzenecarboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.